2-Bromo-6-nitrobenzonitrile
Overview
Description
2-Bromo-6-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O2. It is a pale-yellow to yellow-brown solid that is used in various chemical syntheses and research applications. This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzonitrile core, making it a valuable intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitrobenzonitrile typically involves the bromination and nitration of benzonitrile. One common method is the bromination of 2-nitrobenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted benzonitriles with different functional groups replacing the bromine atom.
Reduction: Formation of 2-amino-6-nitrobenzonitrile.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
2-Bromo-6-nitrobenzonitrile is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitrobenzonitrile largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group, often involving the transfer of electrons and protons facilitated by a catalyst. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and cyano groups, which make the aromatic ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
2-Bromo-5-nitrobenzonitrile: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
2-Nitrobenzonitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromo-4-nitrobenzonitrile: Another positional isomer with different chemical properties and uses.
Uniqueness: 2-Bromo-6-nitrobenzonitrile is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic pathways. Its ability to undergo selective substitution and reduction reactions makes it particularly useful in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-bromo-6-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWCUFOFDZAVNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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